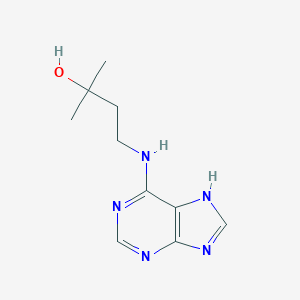
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol typically involves the condensation of adenine derivatives with isopentenyl pyrophosphate. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that can produce the compound in large quantities. These methods are advantageous due to their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is essential in plant biology research, particularly in studies related to cell growth and differentiation.
Medicine: Research has shown potential therapeutic applications, including its role in wound healing and skin care.
Industry: It is used in the agricultural industry to enhance plant growth and productivity.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(1H-purin-6-ylamino)-2-butanol involves its interaction with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and cellular processes, ultimately promoting cell division and growth .
Comparación Con Compuestos Similares
Similar Compounds
DL-Dihydrozeatin: Another cytokinin with similar biological activities.
trans-Zeatin: A closely related compound with comparable functions.
6-Benzylaminopurine: A synthetic cytokinin used in plant tissue culture.
Uniqueness
Its natural occurrence and effectiveness in promoting cell division make it a valuable compound in both research and industry .
Propiedades
Número CAS |
16412-36-5 |
|---|---|
Fórmula molecular |
C10H15N5O |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-methyl-4-(7H-purin-6-ylamino)butan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-10(2,16)3-4-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
Clave InChI |
BYBQVYKESCJUMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
SMILES canónico |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
| 16412-36-5 | |
Sinónimos |
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


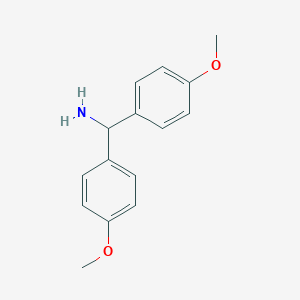
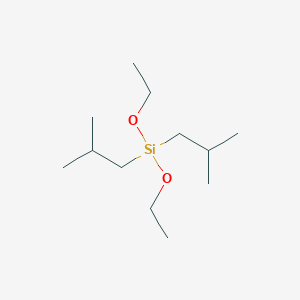
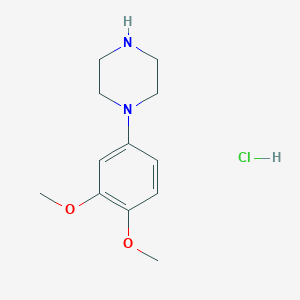
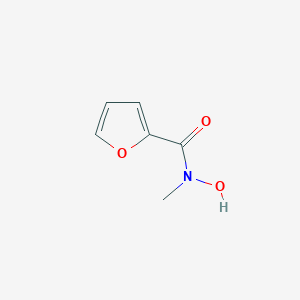
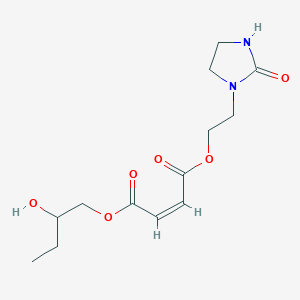
![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)
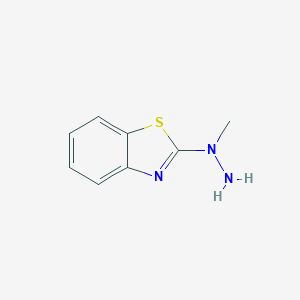
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)
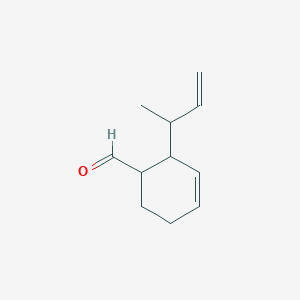

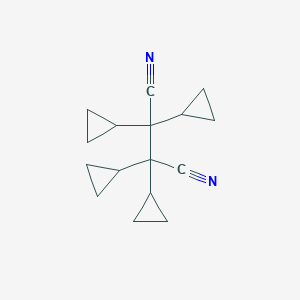
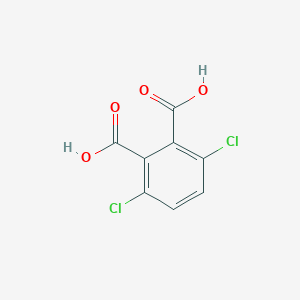
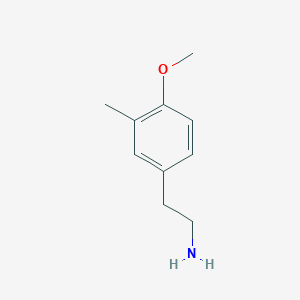
![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)
